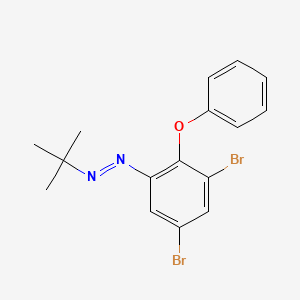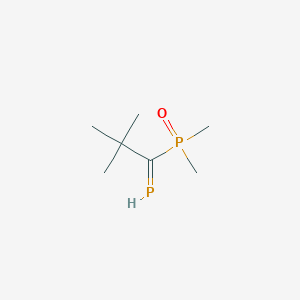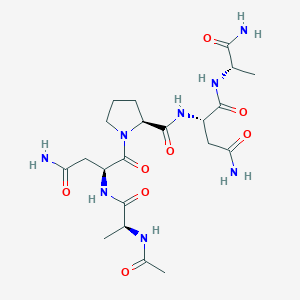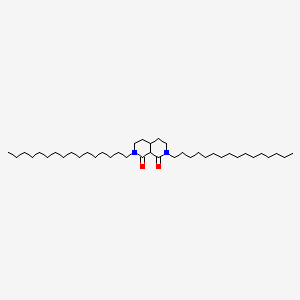![molecular formula C30H28N2O4 B14192339 4,4'-Bis[2-(2,5-dimethoxyphenyl)ethenyl]-2,2'-bipyridine CAS No. 874634-18-1](/img/structure/B14192339.png)
4,4'-Bis[2-(2,5-dimethoxyphenyl)ethenyl]-2,2'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Bis[2-(2,5-dimethoxyphenyl)ethenyl]-2,2’-bipyridine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bipyridine core with two 2,5-dimethoxyphenyl groups attached via ethenyl linkages. The presence of methoxy groups and the extended conjugation through the ethenyl linkages contribute to its distinctive chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis[2-(2,5-dimethoxyphenyl)ethenyl]-2,2’-bipyridine typically involves a multi-step process. One common method includes the following steps:
Preparation of 2,5-dimethoxybenzaldehyde: This can be synthesized from 2,5-dimethoxytoluene through oxidation.
Formation of 2,5-dimethoxycinnamaldehyde: This involves the condensation of 2,5-dimethoxybenzaldehyde with acetic anhydride and sodium acetate.
Synthesis of 4,4’-Bis[2-(2,5-dimethoxyphenyl)ethenyl]-2,2’-bipyridine: The final step involves the reaction of 2,5-dimethoxycinnamaldehyde with 4,4’-bipyridine under basic conditions, typically using potassium tert-butoxide in a solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
4,4’-Bis[2-(2,5-dimethoxyphenyl)ethenyl]-2,2’-bipyridine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The ethenyl linkages can be reduced to form ethyl linkages.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like boron tribromide (BBr₃) can be used for demethylation of methoxy groups.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of ethyl-substituted bipyridine derivatives.
Substitution: Formation of various substituted bipyridine derivatives depending on the substituent introduced.
Scientific Research Applications
4,4’-Bis[2-(2,5-dimethoxyphenyl)ethenyl]-2,2’-bipyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Used in the development of materials for organic electronics and photonics.
Mechanism of Action
The mechanism of action of 4,4’-Bis[2-(2,5-dimethoxyphenyl)ethenyl]-2,2’-bipyridine largely depends on its ability to coordinate with metal ions. The bipyridine core acts as a chelating agent, binding to metal ions and forming stable complexes. These complexes can then participate in various chemical and biological processes, such as catalysis or electron transfer.
Comparison with Similar Compounds
Similar Compounds
1,4-bis(2,5-dimethoxyphenyl)benzene: Similar in structure but lacks the bipyridine core.
4,4’-Dimethoxy-2,2’-bipyridine: Similar bipyridine core but lacks the extended conjugation through ethenyl linkages.
Pterostilbene: Contains similar methoxyphenyl groups but differs in overall structure and properties.
Uniqueness
4,4’-Bis[2-(2,5-dimethoxyphenyl)ethenyl]-2,2’-bipyridine is unique due to its combination of a bipyridine core with extended conjugation through ethenyl linkages and methoxy groups. This unique structure imparts distinctive chemical properties, making it valuable in various applications, particularly in coordination chemistry and materials science.
Properties
CAS No. |
874634-18-1 |
|---|---|
Molecular Formula |
C30H28N2O4 |
Molecular Weight |
480.6 g/mol |
IUPAC Name |
4-[2-(2,5-dimethoxyphenyl)ethenyl]-2-[4-[2-(2,5-dimethoxyphenyl)ethenyl]pyridin-2-yl]pyridine |
InChI |
InChI=1S/C30H28N2O4/c1-33-25-9-11-29(35-3)23(19-25)7-5-21-13-15-31-27(17-21)28-18-22(14-16-32-28)6-8-24-20-26(34-2)10-12-30(24)36-4/h5-20H,1-4H3 |
InChI Key |
TYRROXLJNLYWKE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=CC2=CC(=NC=C2)C3=NC=CC(=C3)C=CC4=C(C=CC(=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(3-Fluorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14192262.png)


![3,4-Bis{[(furan-2-yl)methyl]sulfanyl}-6-methylbenzene-1,2-diol](/img/structure/B14192277.png)
![N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)acetamide](/img/structure/B14192280.png)

![1-[(4-Nitrophenoxy)methyl]-1H-imidazole](/img/structure/B14192292.png)


![1-[2-(2-Fluoroanilino)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B14192315.png)


![Oxirane, 2-[(1,1-dimethylethyl)dimethylsilyl]-3-(iodomethyl)-](/img/structure/B14192350.png)
